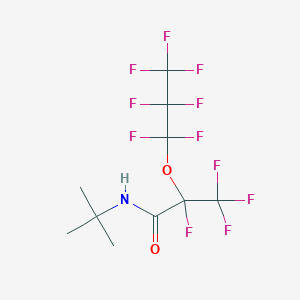
N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
Overview
Description
N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a useful research compound. Its molecular formula is C10H10F11NO2 and its molecular weight is 385.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(tert-butyl)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinctive biological activities that warrant investigation.
- Molecular Formula : C10H10F11NO2
- Molecular Weight : 385.17 g/mol
- CAS Number : Not specified in the results but associated with various fluorinated compounds.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Research indicates that derivatives of N-tert-butyl compounds exhibit inhibitory effects on enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibition of 11β-HSD1 and 11β-HSD2 enzymes, which are implicated in tumor growth and differentiation .
- Toxicity Studies : The compound's toxicity profile has been explored in aquatic organisms. Per- and polyfluoroalkyl substances (PFASs), including similar fluorinated compounds, have demonstrated significant toxicity to aquatic invertebrates. This raises concerns about environmental impacts and potential bioaccumulation .
Anticancer Mechanisms
A study highlighted the role of N-tert-butyl derivatives in inhibiting specific enzymes linked to cancer progression. The presence of bulky substituents like tert-butyl enhances the interaction with enzyme active sites:
- Inhibition Rates :
Toxicological Assessments
Research on related fluorinated compounds has shown that they can induce oxidative stress and cellular damage in aquatic organisms:
- Cellular Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H10F11NO2 |
| Molecular Weight | 385.17 g/mol |
| CAS Number | Not specified |
| Biological Activity | Inhibition (%) at 10 µM |
|---|---|
| 11β-HSD1 | 82.5 |
| 11β-HSD2 | 53.57 |
Case Studies
- In Vitro Studies on Cancer Cells : A series of experiments demonstrated that the compound could inhibit the growth of certain cancer cell lines by targeting metabolic pathways essential for cell survival.
- Environmental Impact Analysis : Research conducted on the effects of PFASs revealed significant disruptions in aquatic ecosystems due to the toxicity of similar compounds, suggesting a need for careful assessment when considering the use of this compound.
Properties
IUPAC Name |
N-tert-butyl-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F11NO2/c1-5(2,3)22-4(23)6(11,8(14,15)16)24-10(20,21)7(12,13)9(17,18)19/h1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVHKZFCNJODGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















